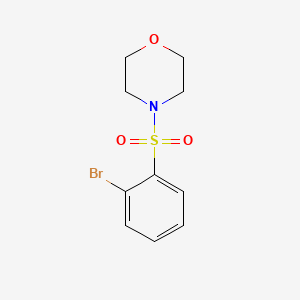

4-(2-溴苯磺酰)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

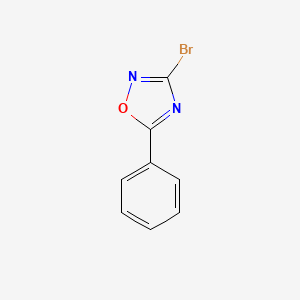

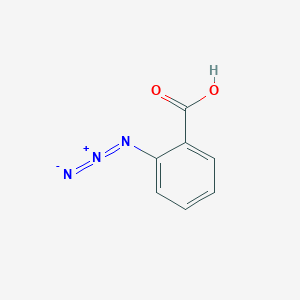

4-(2-Bromophenylsulfonyl)morpholine is a compound that features both a morpholine ring and a bromophenylsulfonyl group. The morpholine moiety is known for its antimicrobial properties, and when combined with the phenylsulfonyl group, it forms a class of sulfonamides that are widely used in treating diseases caused by microorganisms . The presence of the bromine atom on the phenyl ring may allow for further chemical modifications through various coupling reactions .

Synthesis Analysis

The synthesis of related morpholine derivatives can be achieved through different methods. For instance, bromoethylsulfonium salt can be reacted with aminoalcohols to yield morpholine rings . Electrochemical synthesis is another approach, where compounds like 4-morpholinoaniline can be oxidized in the presence of arylsulfinic acids to form sulfonamide derivatives, including those with a morpholine ring . Additionally, palladium-catalyzed coupling reactions have been used to modify the aryl group of sulfoximine derivatives, which could potentially be applied to the synthesis of 4-(2-Bromophenylsulfonyl)morpholine .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings can be characterized using various analytical techniques. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray crystallography, which revealed the conformation of the morpholine ring and its orientation relative to other functional groups .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards morpholine enamines has been studied, leading to the formation of different products depending on the reaction conditions . This suggests that 4-(2-Bromophenylsulfonyl)morpholine could also undergo similar reactions, potentially yielding a range of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Bromophenylsulfonyl)morpholine derivatives can be inferred from related studies. For instance, the electrochemical synthesis approach is considered green and environmentally friendly, indicating that the compound could be synthesized with minimal environmental impact . The antimicrobial activity of 4-(Phenylsulfonyl) morpholine has been assessed, showing that it can modulate the activity of antibiotics against multidrug-resistant strains, which implies that 4-(2-Bromophenylsulfonyl)morpholine might share similar properties .

科学研究应用

抗菌和调节活性

4-(苯磺酰)吗啉,磺胺类药物的一类成员,因其抗菌特性而受到研究。一项研究探讨了其对包括金黄色葡萄球菌和大肠杆菌在内的各种微生物的活性,并评估了其与其他抗生素联合使用的调节活性 (Oliveira 等人,2015 年)。

杂环化合物的合成

溴乙基磺鎓盐,一种与 4-(2-溴苯磺酰)吗啉相关的化合物,已被用于合成 6 和 7 元 1,4-杂环化合物,例如吗啉和苯并氧杂卓 (Yar、McGarrigle 和 Aggarwal,2009 年)。

结构分析

一种相关化合物的晶体结构,4-溴-3,4-二氯-1-(1-吗啉基)-1-(癸基硫烷基)-2-硝基-丁-1,3-二烯,被分析以了解其构象和潜在应用 (Ibiş、Deniz 和 Tuyun,2010 年)。

将氨基醇转化为吗啉

亚磺酰胺已被用作保护基团,将氨基醇转化为吗啉,展示了一种合成类似于抗抑郁药 (S,S)-雷博西汀的化合物的有效方法 (Fritz 等人,2011 年)。

抗菌研究

一系列 4-(2-(N-(2-氯苄基/4-溴苄基)芳基磺酰基)乙基)吗啉衍生物被合成,并对革兰氏阴性菌表现出良好的抗菌活性 (Aziz‐ur‐Rehman 等人,2016 年)。

亲电二氧化硫插入

在涉及吗啉-4-胺的溴化铜 (i) 催化的反应中,插入了二氧化硫,生成苯并[b]噻吩 1,1-二氧化物,证明了其在化学转化中的潜力 (Luo 等人,2015 年)。

抗菌剂

合成了含有吗啉部分的新型 1,2,4-三唑衍生物,发现它们具有良好或中等的抗菌活性 (Sahin 等人,2012 年)。

DNA 依赖性蛋白激酶抑制剂

一项研究重点是合成 2-吗啉-4-基-4-氧代-4H-色满-8-基三氟甲磺酸酯,这是 DNA 依赖性蛋白激酶抑制剂的前体,突出了其在药物开发中的潜力 (Aristegui 等人,2006 年)。

碳酸酐酶抑制剂

芳香磺酰胺,包括 4-磺酰胺-N-(3-吗啉丙基)苯甲酰胺,被制备出来并评价为碳酸酐酶同工酶的抑制剂,显示出显着的抑制浓度范围 (Supuran 等人,2013 年)。

硫转移剂

合成了诸如 4-[(2-氰乙基)硫烷基]吗啉-3,5-二酮之类的化合物作为硫转移剂,表明它们在有机合成中的效用 (Klose、Reese 和 Song,1997 年)。

Swern 氧化

设计了一种新的亚砜,4-(2-(2-(甲基亚磺酰基)乙基)-4-硝基苯基)-吗啉,并将其用于在温和条件下增强 Swern 氧化过程,提供了一种有机化学中的有效方法 (Ye 等人,2016 年)。

电化学合成

进行了电化学合成以创建 4-吗啉-2-(芳基磺酰基)苯胺,提供了一种绿色的一锅法合成具有生物学意义的化合物 (Nematollahi 和 Esmaili,2010 年)。

利奈唑胺中间体的合成

3-氟-4-吗啉苯胺,抗生素利奈唑胺的一个重要中间体,被合成并进一步改性为具有良好抗菌活性的新型磺酰胺和氨基甲酸酯 (Janakiramudu 等人,2017 年)。

属性

IUPAC Name |

4-(2-bromophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNWTPTHAUFJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429153 |

Source

|

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenylsulfonyl)morpholine | |

CAS RN |

688798-57-4 |

Source

|

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)